molecular formula C9H14O3 B147140 3-Isobutylglutaric anhydride CAS No. 185815-59-2

3-Isobutylglutaric anhydride

Cat. No. B147140
Key on ui cas rn: 185815-59-2
M. Wt: 170.21 g/mol
InChI Key: XLSGYCWYKZCYCK-UHFFFAOYSA-N
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Patent
US07563923B2

Procedure details

A 1 liter four-necked flask equipped with a mechanical stirrer, thermometer pocket and condenser, was charged with 3-isobutyl glutaric acid (250 g) and acetic anhydride (62.7 g). The reaction mixture was refluxed at 135°-145° C. for 2.5-3 hours, followed by distilling out the unreacted acetic anhydride at 147°-155° C., and then the distillation was continued under vacuum to ensure removal of traces of unreacted acetic anhydride. The residue was cooled to 25°-30° C. to obtain 220-225 g of 3-isobutylglutaric anhydride.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=O)[CH:2]([CH3:4])[CH3:3].C(OC(=O)C)(=O)C>>[CH2:1]([CH:5]1[CH2:6][C:7](=[O:9])[O:13][C:11](=[O:12])[CH2:10]1)[CH:2]([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C(C)C)C(CC(=O)O)CC(=O)O
Name
Quantity
62.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter four-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed at 135°-145° C. for 2.5-3 hours
Duration
2.75 (± 0.25) h
DISTILLATION
Type
DISTILLATION
Details
by distilling out the unreacted acetic anhydride at 147°-155° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
removal of traces of unreacted acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 25°-30° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 222.5 (± 2.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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